2-Ethoxy-1-methylquinolin-4(1H)-one
Description
2-Ethoxy-1-methylquinolin-4(1H)-one is a quinolinone derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 2 and a methyl (-CH₃) group at position 1. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, often modified to enhance pharmacological or physicochemical properties. The ethoxy group in this compound likely influences its electronic properties, solubility, and biological interactions compared to other substituents like hydroxyl, alkyl, or halogen groups found in analogous structures .
Properties
CAS No. |
147249-47-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8-11(14)9-6-4-5-7-10(9)13(12)2/h4-8H,3H2,1-2H3 |
InChI Key |
PJPAZNFYBUTDFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
Synonyms |
4(1H)-Quinolinone,2-ethoxy-1-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
1-Methyl-2-nonylquinolin-4(1H)-one Substituents: Methyl (-CH₃) at position 1, nonyl (-C₉H₁₉) at position 2. Impact: The long nonyl chain increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. This contrasts with the ethoxy group in the target compound, which balances moderate lipophilicity with polarity due to the oxygen atom .
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one Substituents: Fluorine at positions 5 and 7, heptyl (-C₇H₁₅) at position 3, methyl at position 2. Impact: Fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the heptyl chain contributes to high logP.
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Substituents: Nitroacetyl (-CO-NO₂) at position 3, ethyl (-C₂H₅) at position 1, hydroxyl (-OH) at position 4. Impact: The nitroacetyl group introduces strong electron-withdrawing effects and reactivity, enabling nucleophilic substitutions. The ethoxy group, in contrast, provides electron-donating resonance effects, stabilizing the aromatic system .
Data Table: Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
